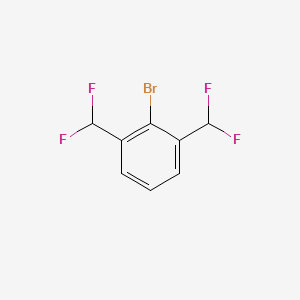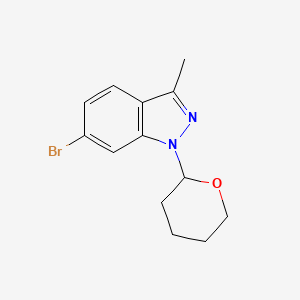
Isopropyl-(1-(Boc-aminomethyl)-3-fluorcyclobutancarbonsäure)ester
Übersicht
Beschreibung
1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester is a useful research compound. Its molecular formula is C14H24FNO4 and its molecular weight is 289.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Bausteine
Die Verbindung dient als wertvoller Baustein in der organischen Synthese. Insbesondere gehört sie zur Klasse der Pinacol-Boronsäureester, die aufgrund ihrer Stabilität, einfachen Reinigung und kommerziellen Verfügbarkeit weit verbreitet sind . Diese Eigenschaften machen sie attraktiv für chemische Umwandlungen, bei denen die Bor-Einheit im Produkt verbleibt.
Katalytische Protodeboronierung
Die Protodeboronierung, die Entfernung der Bor-Einheit aus Boronsäureestern, ist für synthetische Anwendungen unerlässlich. Während Borane effizient eine Protodeboronierung durchlaufen, tun dies Boronsäureester in der Regel nicht. Neuere Forschungsergebnisse berichten jedoch über eine katalytische Protodeboronierungsmethode für Alkylboronsäureester unter Verwendung eines radikalischen Ansatzes . Dieser Fortschritt eröffnet neue Möglichkeiten für den Zugang zu wertvollen Transformationen.
Formale Anti-Markovnikov-Alken-Hydromethylierung
Die gleiche katalytische Protodeboronierungsmethode, die zuvor erwähnt wurde, ermöglicht eine formale Anti-Markovnikov-Alken-Hydromethylierung. Diese Transformation ist wertvoll, aber bisher unbekannt. Durch die Kopplung der Protodeboronierung mit einer Matteson-CH2-Homologisierung können Forscher diese faszinierende Reaktionssequenz erreichen .
Anwendung in der Naturstoffsynthese
Forscher haben die Hydromethylierungssequenz auf Naturstoffe wie methoxygeschütztes (−)-Δ8-THC (Tetrahydrocannabinol) und Cholesterin angewendet. Darüber hinaus spielte der Protodeboronierungsschritt eine entscheidende Rolle bei der formalen Totalsynthese von δ-®-Conicein und Indollizidin 209B .
Arzneimittelentwicklung und -verabreichung
Boronsäuren und ihre Ester werden für die Arzneimittelentwicklung und die Herstellung von Arzneimittelverabreichungssystemen in Betracht gezogen. Obwohl die Stabilität der Verbindung in Wasser begrenzt ist, könnte ihre Bor-Einheit für bestimmte Anwendungen wie die Neutroneneinfangtherapie genutzt werden .
Funktionsgruppen-Umwandlungen
Die Bor-Einheit in Pinacol-Boronsäureestern kann in verschiedene funktionelle Gruppen umgewandelt werden, einschließlich Oxidation, Aminierung, Halogenierung und C-C-Bindungsbildungen (wie Alkenylierung, Alkynylierung und Arylierung) . Forscher können diese Transformationen untersuchen, um die Verbindung für bestimmte Zwecke anzupassen.
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in organic synthesis as building blocks or intermediates .
Mode of Action
It’s known that similar compounds can undergo reactions such as catalytic protodeboronation and Suzuki–Miyaura cross-coupling . These reactions involve the formation and breaking of chemical bonds, leading to changes in the compound’s structure and properties.
Biochemical Pathways
Similar compounds are known to be involved in various organic synthesis reactions, which can lead to the formation of new compounds with different properties .
Pharmacokinetics
It’s known that similar compounds can be susceptible to hydrolysis , which can affect their stability and bioavailability.
Result of Action
It’s known that similar compounds can undergo various chemical reactions, leading to changes in their structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of water can lead to hydrolysis . The temperature and pH can also affect the rate of chemical reactions involving this compound.
Eigenschaften
IUPAC Name |
propan-2-yl 3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO4/c1-9(2)19-11(17)14(6-10(15)7-14)8-16-12(18)20-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMDYXQBIIZSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110335 | |
| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-16-7 | |
| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)
![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)


![[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B1529819.png)
![2-[2-(Dimethylamino)ethoxy]pyridin-4-amine](/img/structure/B1529820.png)


![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)




